molecular formula C20H18N2O6S B4282838 2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID

2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID

Cat. No.: B4282838
M. Wt: 414.4 g/mol
InChI Key: JQZVUYIGHWTVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID typically involves multi-step organic reactions One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through amide bond formation The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonyl groups may produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes. Its structural features make it a valuable tool for understanding the behavior of similar compounds in biological systems.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic exploration.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)amino]-2-oxoethoxy}propionic acid
  • **2-[(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)amino]-2-oxoethoxy}butyric acid
  • **2-[(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)amino]-2-oxoethoxy}valeric acid

Uniqueness

The uniqueness of 2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its potential for use in different fields highlight its significance in scientific research and industrial applications.

Properties

IUPAC Name

2-[2-[[3-(furan-2-ylmethylcarbamoyl)-4-phenylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c23-16(10-27-11-17(24)25)22-20-18(19(26)21-9-14-7-4-8-28-14)15(12-29-20)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZVUYIGHWTVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NCC3=CC=CO3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 2
2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 3
2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 4
2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID
Reactant of Route 6
2-{2-[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-4-PHENYL-2-THIENYL)AMINO]-2-OXOETHOXY}ACETIC ACID

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